3,4,6-Trifluoro-5-hydroxycyclohexa-3,5-diene-1,2-dione
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Overview
Description
3,4,6-Trifluoro-5-hydroxycyclohexa-3,5-diene-1,2-dione: is a chemical compound with the molecular formula C6HF3O3 and a molecular weight of 178.06600 . It is also known by its synonym 2,5-Cyclohexadiene-1,4-dione,2,3,5-trifluoro-6-hydroxy . This compound is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a cyclohexa-3,5-diene-1,2-dione ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trifluoro-5-hydroxycyclohexa-3,5-diene-1,2-dione typically involves the reaction of tetrafluoro-1,4-benzoquinone with appropriate reagents under controlled conditions . The reaction is often carried out in the presence of ethanol as a solvent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: Common reducing agents include and .
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones , while reduction may produce hydroquinones .
Scientific Research Applications
Chemistry: 3,4,6-Trifluoro-5-hydroxycyclohexa-3,5-diene-1,2-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on biological systems .
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3,4,6-Trifluoro-5-hydroxycyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor , depending on the reaction conditions . Its effects are mediated through the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione
- 3,4,6-Trifluoro-5-sulfanylphthalic acid
Uniqueness: 3,4,6-Trifluoro-5-hydroxycyclohexa-3,5-diene-1,2-dione is unique due to the presence of both fluorine atoms and a hydroxyl group on the cyclohexa-3,5-diene-1,2-dione ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
877-14-5 |
---|---|
Molecular Formula |
C6HF3O3 |
Molecular Weight |
178.06 g/mol |
IUPAC Name |
3,4,6-trifluoro-5-hydroxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C6HF3O3/c7-1-2(8)5(11)6(12)3(9)4(1)10/h10H |
InChI Key |
GLUJWFUQCUMIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=C1F)F)F)O |
Origin of Product |
United States |
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